molecular formula C21H22ClN3O2S B4954249 2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B4954249
M. Wt: 415.9 g/mol
InChI Key: KBPCBLIHPDUKLT-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl ethyl ketone with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the thioxoimidazolidinone core. The final step involves the acylation of the intermediate with N-phenylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing

Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-2-24-20(27)18(14-19(26)23-17-6-4-3-5-7-17)25(21(24)28)13-12-15-8-10-16(22)11-9-15/h3-11,18H,2,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPCBLIHPDUKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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